Diltiazem free base Diltiazem free base Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem, also known as dilacor or cardizem, belongs to the class of organic compounds known as benzothiazepines. These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms). Diltiazem is a drug which is used for the treatment of hypertension. Diltiazem exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diltiazem has been detected in multiple biofluids, such as urine and blood. Within the cell, diltiazem is primarily located in the membrane (predicted from logP). In humans, diltiazem is involved in the metabolic disorder called the diltiazem action pathway. Diltiazem is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 42399-41-7
VCID: VC0526161
InChI: InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.5 g/mol

Diltiazem free base

CAS No.: 42399-41-7

Inhibitors

VCID: VC0526161

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Diltiazem free base - 42399-41-7

CAS No. 42399-41-7
Product Name Diltiazem free base
Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
IUPAC Name [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Standard InChI InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
Standard InChIKey HSUGRBWQSSZJOP-RTWAWAEBSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Canonical SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Appearance Solid powder
Boiling Point Decomposes
Colorform White crystalline powde
Melting Point 187-188
209.75 °C
212 °C (decomposes)
231°C
Physical Description Solid
Description Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem, also known as dilacor or cardizem, belongs to the class of organic compounds known as benzothiazepines. These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms). Diltiazem is a drug which is used for the treatment of hypertension. Diltiazem exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diltiazem has been detected in multiple biofluids, such as urine and blood. Within the cell, diltiazem is primarily located in the membrane (predicted from logP). In humans, diltiazem is involved in the metabolic disorder called the diltiazem action pathway. Diltiazem is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Intact vials should be stored under refrigeration and protected from freezing. Diltiazem HCl may be stored for up to one month at room temp but should then be destroyed. /Diltiazem HCl/
The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic.
Solubility 465 mg/L
0.00 M
Soluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac
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2: Sajid MS, Whitehouse PA, Sains P, Baig MK. Systematic review of the use of
3: Kubo Y, Fukumoto D, Ishigami T, Hida Y, Arase S. Diltiazem-associated
4: Budriesi R, Ioan P, Carosati E, Cruciani G, Zhorov BS, Chiarini A. Ligands of
5: Fernández-Ruiz M, López-Medrano F, García-Ruiz F, Rodríguez-Peralto JL.
6: Ezeugo U, Glasser SP. Clinical benefits versus shortcomings of diltiazem
7: Sajid MS, Rimple J, Cheek E, Baig MK. The efficacy of diltiazem and
8: Claas SA, Glasser SP. Long-acting diltiazem HCl for the chronotherapeutic
9: Fedele F, Cacciotti L, Di Donato D, Addonisio L, Musarò S, Lavalle C.
10: Soares KV, McGrath JJ. Diltiazem, nifedipine, nimodipine or verapamil for
11: Pool PE. Anomalies in the dosing of diltiazem. Clin Cardiol. 2000
12: O'Connor SE, Grosset A, Janiak P. The pharmacological basis and
13: Iagenskiĭ VA, Grosu AA. [Verapamil and diltiazem in the treatment of atrial
14: Odeh M. Exfoliative dermatitis associated with diltiazem. J Toxicol Clin
15: Kjeldsen SE, Syvertsen JO, Hedner T. Cardiac conduction with diltiazem and
16: Dagenais F, Hollmann C, Buluran J, Cartier R. Clentiazem and diltiazem
17: Traverse JH, Swenson LJ, McBride JW. Acute hepatic injury after treatment
18: Markham A, Brogden RN. Diltiazem. A review of its pharmacology and
19: Roper TA, Sykes R, Gray C. Fatal diltiazem overdose: report of four cases and
20: Beleslin DB, Prostran MS, Jovanović-Mićić D. [Pharmacology--new therapy.
PubChem Compound 39186
Last Modified Nov 11 2021
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